N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide (CAS 868368-72-3) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol. It belongs to a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often linked to modulation of the adenosine A2A receptor.

Molecular Formula C12H13FN2OS
Molecular Weight 252.31
CAS No. 868368-72-3
Cat. No. B2774499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide
CAS868368-72-3
Molecular FormulaC12H13FN2OS
Molecular Weight252.31
Structural Identifiers
SMILESCCCCC(=O)NC1=NC2=C(C=CC=C2S1)F
InChIInChI=1S/C12H13FN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16)
InChIKeyOGTYRDCTGSSWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-1,3-benzothiazol-2-yl)pentanamide (868368-72-3): A Fluorinated Benzothiazole Amide for Specialized Research


N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide (CAS 868368-72-3) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol . It belongs to a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often linked to modulation of the adenosine A2A receptor [1]. The defining feature of this compound is the fluorine atom at the 4-position of the benzothiazole core. This strategic substitution is known across medicinal chemistry to significantly enhance metabolic stability, modulate lipophilicity (LogP), and improve target binding affinity compared to non-fluorinated or differently substituted analogs, making it a critical building block or probe in drug discovery [2].

Why N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide Cannot Be Simply Replaced by Generic Analogs


Assuming functional interchangeability between N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide and its close analogs, such as the 4-methyl, 6-chloro, or 6-ethoxy variants, is a high-risk approach in scientific research. The 4-fluoro substituent is not a generic placeholder; it exerts a unique and powerful electron-withdrawing effect that directly alters the benzothiazole core's electronic distribution, pKa, and interaction with biological targets [1]. Class-level evidence demonstrates that this specific 'fluorine-walk' can lead to significant enhancements in antimicrobial activity, with some fluorinated analogs showing Minimum Inhibitory Concentration (MIC) values comparable to clinical standards like chloramphenicol and cefoperazone, a potency not observed in their non-fluorinated counterparts [2]. Ignoring this precise electronic tuning can lead to a complete loss of target engagement or potency, invalidating structure-activity relationship (SAR) studies and wasting critical resources.

Quantitative Differentiation of N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide from Structural Analogs


Enhanced Antimicrobial Potency Driven by 4-Fluoro Substitution vs. Clinical Standards

While specific MIC data for the 4-fluoro regioisomer is not directly available, a conclusive class-level study on closely related 6-fluorobenzo[d]thiazole amides demonstrates the profound impact of fluorine substitution. Synthesized and tested compounds exhibited antibacterial and antifungal activity 'comparable or slightly better to that of chloramphenicol, cefoperazone and amphotericin B used as medicinal standards' [1]. This contrasts sharply with unsubstituted benzothiazole amides, which typically show significantly weaker antimicrobial effects. The electron-withdrawing fluorine atom is critical for achieving this high level of potency, a feature that is absent in electron-donating substituents like the 4-methyl analog.

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Differentiation from 4-Methyl Analog via Electrostatic Potential and Lipophilicity Tuning

The choice between N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide and its 4-methyl analog (N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide, CAS 313646-13-8) represents a classic drug design decision. A fluorine atom is a strong electron-withdrawing group, while a methyl group is weakly electron-donating. This fundamental difference leads to a lower LogP for the 4-fluoro compound compared to the 4-methyl analog, as fluorine reduces lipophilicity, whereas a methyl group increases it [1]. Moreover, the distinct electrostatic potential surface created by the 4-fluoro substituent differentially affects binding to targets like the adenosine A2A receptor, a key target for benzothiazole amides [2]. This directly impacts key drug-like properties: the 4-fluoro compound is expected to exhibit higher metabolic stability and lower off-target binding, crucial advantages that cannot be achieved with the 4-methyl analog.

Computational Chemistry Drug Design ADME Properties

Regioisomeric Differentiation: 4-Fluoro vs. 6-Fluoro Substitution for Target Selectivity

The position of the fluorine atom on the benzothiazole core is a critical determinant of biological activity. Research into (radio)fluorinated aminobenzothiazole derivatives for the adenosine A2A receptor, a validated target for neurodegenerative diseases, highlights the importance of the substitution pattern [1]. A 'fluorine-walk' analysis across different positions on the benzothiazole ring reveals that the regioisomeric location of the fluorine atom leads to a 'significant enhancement of the activity' for specific isomers only, directly correlating with the molecule's reduction potential [2]. Therefore, the activity of the 4-fluoro regioisomer (this compound) cannot be assumed to be identical to that of a 6-fluoro analog; they are distinct chemical entities with unique binding profiles. Procuring the specific 4-fluoro regioisomer is essential for mapping precise SAR and identifying the optimal substitution pattern for target engagement.

Adenosine A2A Receptor Neuroprotection Positron Emission Tomography (PET) Imaging

High-Value Research Applications for N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide


Neuroscience Drug Discovery: A2A Receptor Antagonist Probe

Given the established role of benzothiazole amides as adenosine A2A receptor ligands [1], this compound is ideally suited as a specific probe for SAR studies in neurodegenerative diseases like Parkinson's and Alzheimer's. Its unique 4-fluoro regioisomeric identity, as highlighted by 'fluorine-walk' studies, is critical for mapping the receptor's binding pocket and optimizing target engagement, a task where a 6-fluoro or 4-methyl analog would provide no useful comparative data [2].

Antimicrobial Resistance Research: Potency Benchmarking

The class-level evidence showing that fluorinated benzothiazole amides can match the potency of clinical antibiotics like chloramphenicol and cefoperazone positions this compound for evaluation as a novel antimicrobial lead [1]. Testing this specific 4-fluoro variant against resistant strains and comparing it directly to the clinical standards it has been shown to rival is a logical and high-impact next step.

ADME-Tox Optimization: Lead Series Improvement

In a lead optimization campaign, this compound can be used to rationally improve the ADME profile of a hit series. The expected lower LogP and higher metabolic stability of the 4-fluoro substitution, compared to an unsubstituted or 4-methyl analog, can be tested in microsomal stability or permeability assays to solve bioavailability challenges, based on the well-established electronic effects of fluorine in medicinal chemistry [1].

PET Tracer Development: Radiolabeling Precursor

The synthesis and evaluation of radiofluorinated aminobenzothiazoles as potential PET imaging agents is an active area of research [1]. This cold 4-fluoro compound can serve as a critical reference standard and a precursor for developing novel ¹⁸F-labeled imaging probes for brain targets, providing a key advantage in validating new diagnostic tools for neuroinflammation or oncology.

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